molecular formula C29H25N3O3 B5460542 N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide

N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide

Cat. No.: B5460542
M. Wt: 463.5 g/mol
InChI Key: QINBFUPYCPNUII-YQYKVWLJSA-N
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Description

N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide: is a complex organic compound characterized by its unique structure, which includes a biphenyl moiety and a hydrazinylidene group

Preparation Methods

The synthesis of N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the biphenyl-4-ylcarbonyl hydrazine precursor. This precursor is then reacted with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate. The final step involves the reaction of this intermediate with phenoxyacetic acid or its derivatives under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the biphenyl and phenoxyacetamide moieties, leading to a variety of substituted products.

Scientific Research Applications

N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the hydrazinylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-phenoxyacetamide include:

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Hydrazinylidene derivatives: Compounds with similar hydrazinylidene groups but different aromatic moieties.

    Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide structures but different substituents on the aromatic ring.

These similar compounds may share some properties with this compound but differ in their specific applications and biological activities.

Properties

IUPAC Name

N-[(Z)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3/c1-21(31-32-29(34)24-17-15-23(16-18-24)22-9-4-2-5-10-22)25-11-8-12-26(19-25)30-28(33)20-35-27-13-6-3-7-14-27/h2-19H,20H2,1H3,(H,30,33)(H,32,34)/b31-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBFUPYCPNUII-YQYKVWLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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